Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate
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Overview
Description
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
The synthesis of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate involves several steps. One common synthetic route includes the reaction of 2-formyl-6-nitrobenzoic acid with methanol in the presence of a catalyst to form the desired ester . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar principles, often utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate can be compared with other similar compounds, such as:
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: This compound has a similar structure but contains a trifluoromethyl group, which can significantly alter its reactivity and applications.
Methyl nicotinate: A simpler ester of niacin, used primarily in topical preparations for muscle and joint pain. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it suitable for specialized applications in research and industry.
Biological Activity
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structural features, biological interactions, and potential therapeutic applications based on recent research findings.
Structural Features
This compound is characterized by its unique arrangement of functional groups, which include a formyl group and a methoxy-substituted phenyl group. This structure contributes to its reactivity and biological interactions. The molecular formula is C14H13NO3, with a molecular weight of approximately 255.26 g/mol. The compound can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be promising, suggesting potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 78.12 |
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses antiproliferative effects against cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were reported as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
These results indicate that this compound may interfere with cancer cell proliferation, making it a candidate for further anticancer research.
The biological mechanisms underlying the activity of this compound are still being investigated. Preliminary research suggests that its formyl group may facilitate interactions with nucleophiles in biological systems, potentially leading to modulation of cellular signaling pathways and gene expression. These interactions could be responsible for its observed antimicrobial and antiproliferative effects.
Case Studies
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of nicotinic acid, including this compound, for their antimicrobial properties. The results indicated that the presence of the methoxy group significantly enhanced antibacterial activity compared to other derivatives lacking this substitution .
- Cancer Cell Proliferation Inhibition : Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The study utilized various assays to determine IC50 values, revealing that this compound effectively inhibited cell growth in a dose-dependent manner .
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-formyl-6-(4-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-11-5-3-10(4-6-11)13-8-7-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3 |
InChI Key |
KWXAORSAEXBRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
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